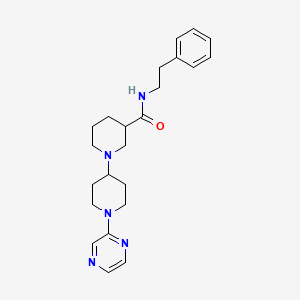
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate, also known as MABP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biological activities.
Mechanism of Action
The exact mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has not been fully evaluated, which could limit its use in clinical applications.
Future Directions
There are several potential future directions for research on methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate. One area of interest is the development of new formulations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate that improve its solubility and bioavailability. Another area of interest is the evaluation of the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate in animal models and in vitro assays. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate and its potential use in the treatment of neurological disorders and cancer.
Synthesis Methods
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 3-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The final step involves acetylation of the amine group with acetic anhydride and methylation with dimethyl sulfate.
Scientific Research Applications
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
methyl 3-acetamido-4-(4-benzoylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-18-14-17(21(27)28-2)8-9-19(18)23-10-12-24(13-11-23)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVRAVCPKDHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)

![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5302216.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5302265.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)